tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18ClN3O5 |
|---|---|
Molecular Weight |
331.75 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-5-nitro-3-propan-2-yloxypyridin-2-yl)carbamate |
InChI |
InChI=1S/C13H18ClN3O5/c1-7(2)21-10-9(14)8(17(19)20)6-15-11(10)16-12(18)22-13(3,4)5/h6-7H,1-5H3,(H,15,16,18) |
InChI Key |
LYBRHIZTIYBADP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CN=C1NC(=O)OC(C)(C)C)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Primary Amines
The tert-butyl carbamate (Boc) group is introduced to protect the amine at position 2. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:
General Procedure :
-
Dissolve pyridine-2-amine in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Boc anhydride (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir at room temperature for 12–24 hours.
Key Considerations :
-
Boc protection is often performed early to prevent side reactions during subsequent nitration or chlorination.
-
The Boc group’s electron-withdrawing nature directs subsequent electrophilic substitutions to meta and para positions.
Regioselective Nitration of the Pyridine Core
Nitration Directed by the Boc Group
Nitration of tert-butyl (pyridin-2-yl)carbamate requires careful control to achieve position 5 selectivity. The Boc group at position 2 acts as a meta-directing group, favoring nitration at position 5:
Procedure :
-
Add tert-butyl (pyridin-2-yl)carbamate to a mixture of concentrated HNO₃ and H₂SO₄ at 0°C.
-
Gradually warm to 25°C and stir for 4–6 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via recrystallization.
Challenges :
-
Over-nitration must be avoided by controlling reaction time and temperature.
-
Competing para-directing effects from other substituents (e.g., chloro) may alter regioselectivity in later stages.
Chlorination Strategies for Position 4
Electrophilic Chlorination
Chlorine can be introduced via electrophilic aromatic substitution (EAS) using reagents such as Cl₂, SO₂Cl₂, or N-chlorosuccinimide (NCS). The Boc and nitro groups direct chlorination to position 4:
Example Protocol :
-
Dissolve tert-butyl (5-nitropyridin-2-yl)carbamate in acetic acid.
-
Add NCS (1.2 equiv) and heat at 50°C for 8 hours.
-
Neutralize with NaHCO₃, extract with DCM, and purify by silica gel chromatography.
Yield Optimization :
-
Yields for analogous chlorinations range from 60–85%, depending on the electron density of the aromatic ring.
Installation of the Isopropoxy Group at Position 3
Nucleophilic Aromatic Substitution (SNAr)
The isopropoxy group can be introduced via SNAr if a suitable leaving group (e.g., chloro, nitro) is present at position 3. However, nitro groups are poor leaving groups, necessitating alternative strategies.
Directed ortho-Metalation (DoM)
A more reliable method involves lithiation followed by trapping with an isopropoxy electrophile:
Protocol Adapted from Ambeed :
-
Lithiation : Treat tert-butyl (4-chloro-5-nitropyridin-2-yl)carbamate with n-BuLi (2.5 equiv) and TMEDA in THF at −78°C.
-
Electrophilic Quenching : Add isopropyl iodide (1.5 equiv) and warm to −10°C.
-
Workup : Quench with NH₄Cl, extract with EtOAc, and purify via flash chromatography.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Lithiation/Quenching | n-BuLi, TMEDA, THF, −78°C to −10°C | 55% |
Sequential Functionalization Challenges
Order of Substitutions
The sequence of introducing substituents significantly impacts yields and regioselectivity:
-
Early Nitration : Nitro groups deactivate the ring, hindering subsequent EAS.
-
Late-Stage Chlorination : Chlorine’s ortho/para-directing effects may complicate final substitutions.
Recommended Sequence :
-
Boc protection (position 2)
-
Nitration (position 5)
-
Chlorination (position 4)
-
Isopropoxy installation (position 3)
Alternative Routes via Intermediate Halogenation
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling could introduce isopropoxy via a boronic ester, though this requires a halogenated precursor:
Example :
-
Prepare tert-butyl (4-chloro-3-iodo-5-nitropyridin-2-yl)carbamate via iodination.
-
Couple with isopropylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O.
Reported Yields for Analogous Reactions :
| Reaction | Conditions | Yield |
|---|---|---|
| Iodination | n-BuLi, I₂, THF, −78°C | 32% |
| Suzuki Coupling | Pd(PPh₃)₄, 80°C, 12 h | 45% |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Various substituted pyridine derivatives.
Reduction: Amino-substituted pyridine derivatives.
Oxidation: Carbonyl-substituted pyridine derivatives.
Scientific Research Applications
Research indicates that tert-butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate exhibits significant biological activity, particularly in the following areas:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
The compound has been explored for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The proposed mechanism includes the activation of caspases and modulation of apoptotic pathways.
Neuroprotective Effects
Recent investigations into the neuroprotective properties of this compound suggest its potential role in neurodegenerative diseases such as Alzheimer's. Research indicates that it may inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine and improved cognitive function.
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound:
| Activity | Measurement Method | Result |
|---|---|---|
| Antimicrobial Efficacy | Zone of Inhibition | Significant inhibition noted |
| Apoptosis Induction | Flow Cytometry | Increased apoptotic cells |
| Acetylcholinesterase Inhibition | Enzyme Assay | IC50 = 12.5 µM |
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in vivo:
| Study Type | Model | Outcome |
|---|---|---|
| Neuroprotection | Scopolamine-induced | Improved cognitive function |
| Anticancer Efficacy | Xenograft Models | Tumor size reduction observed |
Case Studies
-
Neuroprotective Study
In a controlled study involving mice subjected to neurotoxic agents, treatment with this compound resulted in a statistically significant improvement in memory retention compared to untreated controls. -
Antimicrobial Research
A collaborative study with multiple institutions evaluated the antimicrobial properties against resistant bacterial strains. The results indicated that the compound effectively inhibited growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity . The presence of the nitro group allows it to participate in redox reactions, which can modulate the activity of redox-sensitive proteins . Additionally, the carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Analogues
Key Observations:
Electrophilic Reactivity: The nitro group in the target compound increases electrophilicity at the pyridine ring, making it susceptible to nucleophilic aromatic substitution (e.g., replacement of Cl or NO₂) . In contrast, hydroxy/methoxy-substituted analogues (e.g., C₁₂H₁₈N₂O₄) lack this reactivity but exhibit improved solubility .
Difluoromethoxy in the analogue (C₁₂H₁₄ClF₂N₃O₅) offers electronic withdrawal effects similar to nitro groups while improving metabolic stability .
Applications in Synthesis :
- The iodo-substituted pyrimidine carbamate (C₁₇H₂₅ClIN₃O₃) is tailored for Suzuki-Miyaura cross-coupling, a feature absent in the target compound .
- The target compound’s nitro group can be reduced to an amine, enabling further functionalization (e.g., amide bond formation) .
Stability and Handling
- Nitro Group Instability : Nitro-substituted pyridines are prone to decomposition under high heat or strong reducing agents. This contrasts with methoxy- or hydroxy-substituted carbamates , which are more thermally stable .
Commercial and Research Relevance
- Pharmaceutical Context : tert-Butyl carbamates are widely used as amine-protecting groups in drug synthesis. The target compound’s substitution pattern aligns with intermediates in kinase inhibitor development, similar to compounds described in PharmaBlock Sciences patents .
Biological Activity
tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate is a complex organic compound noted for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and sources, and includes data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- tert-butyl group : Known for its steric bulk, which can influence the compound's interaction with biological targets.
- Chloro group : Positioned at the 4-position of the pyridine ring, potentially enhancing electrophilic character.
- Nitro group : Located at the 5-position, which can affect the compound's reactivity and biological activity.
- Isopropoxy group : Contributes to solubility and may influence pharmacokinetics.
The molecular formula is with a molecular weight of 287.71 g/mol.
Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in inflammatory pathways, particularly Interleukin-1 Receptor Associated Kinases (IRAKs). Inhibition of IRAK-4 has been linked to reduced inflammation and potential therapeutic effects in autoimmune diseases .
Pharmacological Studies
Several studies have highlighted the pharmacological potential of this compound:
- Anti-inflammatory Activity : In vitro assays demonstrated that related compounds exhibit significant inhibition of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory disorders .
- Selectivity and Safety : The selectivity towards IRAK family kinases could lead to improved safety profiles with reduced off-target effects compared to other kinase inhibitors .
- Cellular Protection : Some derivatives have shown protective effects against neurotoxicity in cellular models, indicating potential applications in neurodegenerative diseases .
Study on Inflammatory Diseases
In a recent study, this compound was evaluated for its anti-inflammatory properties. The results indicated a significant reduction in TNF-alpha levels in treated cells compared to controls, supporting its potential as a therapeutic agent for diseases characterized by chronic inflammation .
Neuroprotective Effects
Another investigation explored the neuroprotective effects of similar compounds against amyloid-beta-induced toxicity in neuronal cultures. The findings suggested that these compounds could mitigate oxidative stress and inflammation, providing a promising avenue for Alzheimer's disease treatment .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate, and what key experimental parameters influence yield?
- Methodological Answer : The compound can be synthesized via carbamate protection of a pyridine precursor. A common approach involves coupling tert-butyl carbamate with a functionalized pyridine scaffold under conditions optimized for nucleophilic substitution or transition-metal catalysis. Key parameters include:
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., nitro group reduction).
- Catalysts : Use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate intermediates, as described in peptide-like coupling protocols .
- Protecting Groups : The tert-butyl group acts as a transient protector for amine functionalities, enabling selective modifications at other sites (e.g., nitro or chloro positions) .
- Validation : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography or recrystallization.
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra confirm regiochemistry (e.g., nitro group positioning) and detect impurities. For example, tert-butyl carbamates typically show a singlet at ~1.4 ppm for the tert-butyl protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for C13H17ClN3O5).
- HPLC-Purity Analysis : Ensure >95% purity using reverse-phase methods with UV detection at λ ≈ 254 nm .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Thermal Stability : Store at 2–8°C in airtight containers to prevent degradation. The nitro group may decompose under prolonged heat (>40°C) or UV exposure .
- Chemical Stability : Avoid strong acids/bases (risk of carbamate cleavage) and oxidizing agents (nitro group reactivity). Compatibility with common solvents (e.g., DCM, DMF) is documented in synthesis protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Cross-Referencing Spectral Libraries : Compare NMR/IR data with structurally analogous compounds (e.g., tert-butyl carbamates with nitro-pyridine backbones) .
- Computational Modeling : Use DFT (Density Functional Theory) to predict chemical shifts or reaction pathways, validating discrepancies between experimental and theoretical results .
- Controlled Replication : Systematically vary reaction conditions (e.g., solvent polarity, catalyst loading) to identify sources of variability in published protocols .
Q. What strategies optimize the regioselective functionalization of the pyridine ring in this compound?
- Methodological Answer :
- Directed Ortho-Metalation : Utilize the nitro group as a directing group for halogenation or alkoxylation at specific positions. For example, isopropoxy groups can be introduced via SNAr (nucleophilic aromatic substitution) under basic conditions .
- Protection-Deprotection Sequences : Temporarily mask reactive sites (e.g., using tert-butyl carbamate) to enable stepwise modifications .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics for challenging substitutions while maintaining regiocontrol .
Q. How does the nitro group influence the compound’s biological activity, and what assays are suitable for evaluating this?
- Methodological Answer :
- Mechanistic Hypotheses : The nitro group may act as a hydrogen-bond acceptor or redox-active moiety. Test interactions with targets (e.g., kinases, oxidoreductases) using:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to recombinant proteins .
- Cellular Assays : Evaluate cytotoxicity (via MTT assay) and metabolic stability (e.g., liver microsome models) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing nitro with cyano) to isolate its role .
Q. What safety protocols are critical when handling this compound, given its structural analogs’ toxicity profiles?
- Methodological Answer :
- Hazard Mitigation : Refer to Safety Data Sheets (SDS) for structurally related carbamates, which highlight risks of skin/eye irritation and respiratory sensitization .
- Engineering Controls : Use fume hoods for weighing and reactions.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection may be needed if airborne particulates are generated .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
